molecular formula C20H16ClN5O2 B2539689 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide CAS No. 919842-88-9

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide

Cat. No.: B2539689
CAS No.: 919842-88-9
M. Wt: 393.83
InChI Key: VNPSMMANTSTVOC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a 3,5-dimethylbenzamide moiety. Such scaffolds are frequently explored in kinase inhibitor development due to their ability to mimic ATP-binding motifs .

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-12-6-13(2)8-14(7-12)19(27)24-25-11-22-18-17(20(25)28)10-23-26(18)16-5-3-4-15(21)9-16/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPSMMANTSTVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The molecular formula is C18H18ClN5OC_{18}H_{18}ClN_{5}O with a molecular weight of approximately 353.82 g/mol.

Anticancer Properties

Research indicates that the compound exhibits promising anticancer activity through several mechanisms:

  • Kinase Inhibition : It has been identified as a potent inhibitor of various kinases involved in cell signaling pathways, including:
    • Aurora Kinase
    • FLT3
    • JAK2
      These kinases are crucial in regulating cell division and survival, making them prime targets for cancer therapy.
  • Autophagy Modulation : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have shown the ability to modulate autophagy pathways. For instance, related benzamide derivatives have been documented to disrupt mTORC1 activity, leading to increased autophagic flux and subsequent cancer cell death in preclinical models .

The mechanism through which this compound exerts its effects can be summarized as follows:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like JAK2 and FLT3, the compound prevents phosphorylation events that are essential for tumor growth and proliferation.
  • Induction of Apoptosis : The disruption of autophagic processes can lead to the accumulation of damaged cellular components, triggering apoptotic pathways within cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study ADemonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) with significant mTORC1 inhibition.
Identified as a potential candidate for further development as an anticancer agent due to its unique structural properties enhancing binding affinity to target proteins.
Investigated its effects on various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The following compounds share structural similarities with the target molecule:

Compound Name / Identifier Core Structure Key Substituents Physicochemical Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-chlorophenyl), 5-(3,5-dimethylbenzamide) Not reported in evidence
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one 1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl, 4-(2-fluoro-N-isopropylbenzamide) MP: 175–178°C; Mass: 589.1 (M++1)
Tyrphostin AG1478 () Quinazolin-4-amine 3-chlorophenyl, 6,7-dimethoxy Kinase inhibitor (EGFR)
3h () Imidazo[1,2-a]pyrimidin-5-one 2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl, acrylamide Synthesis via coupling reactions

Key Observations :

  • Core Flexibility: The pyrazolo[3,4-d]pyrimidinone core (target compound and Example 53) allows for diverse substitutions, unlike the rigid quinazoline (Tyrphostin AG1478) or imidazo-pyrimidine (3h) cores.
  • Substituent Impact : Fluorine atoms in Example 53 increase molecular weight (589.1 vs. target compound’s unrecorded mass) and may enhance metabolic stability . The 3,5-dimethylbenzamide group in the target compound likely reduces polarity compared to Tyrphostin AG1478’s methoxy groups .

Pharmacological Potential

While direct activity data for the target compound is absent in the evidence, comparisons can be inferred:

  • Kinase Inhibition: Tyrphostin AG1478 (quinazoline core) inhibits EGFR with IC50 values in the nanomolar range, whereas pyrazolo-pyrimidine derivatives often target kinases like JAK or CDK .
  • Selectivity : The 3-chlorophenyl group in the target compound may reduce off-target effects compared to Tyrphostin AG1478’s broader kinase profile .

Preparation Methods

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling reaction introduces the 3-chlorophenyl group post-cyclization. Using 3-chlorophenylboronic acid and Pd(PPh3)4 in toluene/ethanol (3:1) at 80°C achieves 60–65% yield. However, this method is less favored due to palladium residue concerns.

Solid-Phase Synthesis

Immobilizing the pyrazole intermediate on Wang resin enables stepwise functionalization. After amidation, cleavage with trifluoroacetic acid yields the product in 55–60% yield. This approach is scalable but requires specialized equipment.

Challenges and Mitigation Strategies

  • Low Solubility : The aromatic rings contribute to poor solubility in polar solvents. Sonication in warm DMSO/water mixtures improves dissolution for characterization.
  • Byproduct Formation : Excess acyl chloride leads to diacylated byproducts. Slow addition of reagents and stoichiometric control minimize this issue.
  • Purification Difficulties : Similar polarities of byproducts necessitate gradient elution in chromatography.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Direct amidation with 3,5-dimethylbenzoyl chloride is preferred over coupling reagents.
  • Safety : Exothermic reactions require jacketed reactors with temperature control.
  • Waste Management : Ethanol and DMF are recycled via distillation.

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